Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate
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Overview
Description
Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is an organic compound with the molecular formula C20H18N2O5S2 It is a complex molecule that features a nicotinate core substituted with a sulfanyl group and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonylamino Intermediate: The reaction between 4-methoxybenzenesulfonyl chloride and 2-aminophenylthiol in the presence of a base such as triethylamine to form the sulfonylamino intermediate.
Coupling with Nicotinic Acid Derivative: The sulfonylamino intermediate is then coupled with methyl nicotinate under conditions that facilitate the formation of the desired product. This step often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate
- Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate
Uniqueness
Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.
Properties
IUPAC Name |
methyl 6-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-26-15-8-10-16(11-9-15)29(24,25)22-17-5-3-4-6-18(17)28-19-12-7-14(13-21-19)20(23)27-2/h3-13,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLPGBHPJCIPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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